1H-Benzotriazole-7-boronic acid
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Overview
Description
1H-Benzotriazole-7-boronic acid is a compound that combines the structural features of benzotriazole and boronic acid Benzotriazole is known for its versatile reactivity and stability, while boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Mechanism of Action
Target of Action
1H-Benzotriazole-7-boronic acid, like other benzotriazole derivatives, is known to interact with various molecular targets. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .
Biochemical Pathways
Benzotriazole derivatives are known to interact with various biochemical pathways due to their versatile reactivity .
Pharmacokinetics
The properties of benzotriazole derivatives can vary widely depending on their specific structures .
Result of Action
Benzotriazole derivatives are known to have a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .
Action Environment
The action of this compound can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in 1H-Benzotriazole-7-boronic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds
Cellular Effects
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects are likely due to the ability of benzotriazole derivatives to bind with enzymes and receptors in biological systems .
Molecular Mechanism
It is known that benzotriazole derivatives can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
Benzotriazole derivatives are known to be characterized by a long shelf-life, and their preparations are amenable to large scales .
Metabolic Pathways
Benzotriazole derivatives are known to be useful synthons for the Graebe–Ullmann reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-7-boronic acid can be synthesized through various methods. One common approach involves the reaction of benzotriazole with boronic acid derivatives under specific conditions. For instance, the condensation of benzotriazole with boronic acid in the presence of a catalyst can yield the desired product . Another method involves the use of organolithium reagents to introduce the boronic acid moiety onto the benzotriazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-7-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The benzotriazole ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
1H-Benzotriazole-7-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic Acid
- 1H-Benzotriazole-1-carboxylic Acid
- 1-(Trimethylsilylmethyl)benzotriazole
Properties
IUPAC Name |
2H-benzotriazol-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3,11-12H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYIIBRKRLMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NNN=C12)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354701-14-6 |
Source
|
Record name | (1H-1,2,3-benzotriazol-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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